(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid is a complex organic compound that features a combination of fluorenyl, tritylthio, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include fluorenylmethoxycarbonyl chloride, trityl chloride, and indole derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated purification systems may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers may investigate its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tritylthio)-1H-indol-3-yl)propanoic Acid include other fluorenylmethoxycarbonyl-protected amino acids, tritylthio-substituted indoles, and indole derivatives.
Uniqueness
What sets this compound apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. The presence of the fluorenyl, tritylthio, and indole groups allows for a diverse range of interactions and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable tool for research and potential applications in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C45H36N2O4S |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C45H36N2O4S/c48-43(49)41(47-44(50)51-29-39-35-24-12-10-22-33(35)34-23-11-13-25-36(34)39)28-38-37-26-14-15-27-40(37)46-42(38)52-45(30-16-4-1-5-17-30,31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27,39,41,46H,28-29H2,(H,47,50)(H,48,49)/t41-/m0/s1 |
InChI Key |
LXVTXTTYIITSFX-RWYGWLOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C5=CC=CC=C5N4)C[C@@H](C(=O)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C5=CC=CC=C5N4)CC(C(=O)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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